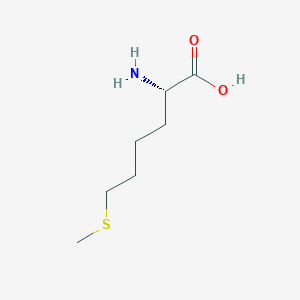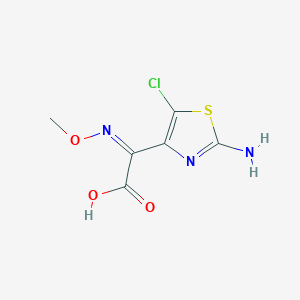![molecular formula C6H7N5O B13091785 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl- CAS No. 61402-42-4](/img/structure/B13091785.png)
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with formamide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazolotriazine ring.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.
Applications De Recherche Scientifique
3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical tool.
Industrial Applications: It is explored for use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of 3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one can be compared with other similar compounds, such as:
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): Known for its high thermal stability and use in energetic materials.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT):
4-Amino-3,7-dinitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-4-amine (TTX): Studied for its energetic properties and compatibility with other materials.
The uniqueness of 3,8-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
61402-42-4 |
|---|---|
Formule moléculaire |
C6H7N5O |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
3,8-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H7N5O/c1-4-5(12)11-6(9-8-4)10(2)3-7-11/h3H,1-2H3 |
Clé InChI |
WHSNNCSRRNMLAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N(C=NN2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)










